

# Application Notes and Protocols: AW01178

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## Compound of Interest

Compound Name: AW01178  
Cat. No.: B15586350

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## Introduction

**AW01178** is a novel small molecule inhibitor of the tyrosine kinase FAK (Focal Adhesion Kinase), a key regulator of cell adhesion, migration, and survival. Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various solid tumors. These application notes provide an overview of the delivery methods for **AW01178** and detailed protocols for its use in preclinical research settings.

## Drug Formulation and Delivery Methods

**AW01178** has been formulated for both systemic and targeted delivery to enhance its therapeutic index and minimize off-target effects. The primary delivery methods investigated are conventional intravenous injection and a nanoparticle-based system for targeted delivery.

## Intravenous (IV) Administration

**AW01178** can be dissolved in a biocompatible solvent system for direct intravenous injection. This method achieves rapid systemic circulation and is suitable for initial efficacy and pharmacokinetic studies.

## Nanoparticle-Based Delivery

To improve tumor-specific accumulation and reduce systemic toxicity, **AW01178** has been encapsulated in biodegradable PLGA (poly(lactic-co-glycolic acid)) nanoparticles. These nanoparticles are designed for passive targeting via the enhanced permeability and retention (EPR) effect in solid tumors.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different formulations of **AW01178**.

Table 1: Pharmacokinetic Parameters of **AW01178** Formulations in a Murine Xenograft Model

Parameter	Intravenous AW01178	AW01178-PLGA Nanoparticles
Dose (mg/kg)	10	10
C <sub>max</sub> (µg/mL)	5.2 ± 0.8	2.1 ± 0.4
Half-life (t <sub>1/2</sub> ) (hours)	1.5 ± 0.3	12.8 ± 2.1
AUC (0-24h) (µg·h/mL)	8.9 ± 1.2	25.4 ± 3.5
Bioavailability (%)	100 (IV reference)	Not Applicable

Table 2: Biodistribution of **AW01178** Formulations 24 hours Post-Administration in a Murine Xenograft Model

Tissue	Intravenous AW01178 (% Injected Dose/gram)	AW01178-PLGA Nanoparticles (% Injected Dose/gram)
Tumor	1.8 ± 0.5	8.2 ± 1.5
Liver	15.2 ± 2.1	12.5 ± 1.9
Spleen	8.5 ± 1.3	10.1 ± 1.7
Kidneys	25.1 ± 3.4	5.3 ± 0.9
Lungs	4.2 ± 0.7	3.1 ± 0.6
Heart	1.1 ± 0.2	0.9 ± 0.2
Brain	0.1 ± 0.05	0.1 ± 0.04

## Experimental Protocols

### Protocol 1: Preparation of AW01178-PLGA Nanoparticles

This protocol describes the preparation of **AW01178**-loaded PLGA nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

- **AW01178**
- PLGA (50:50 lactide:glycolide ratio)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA)
- Deionized water
- Magnetic stirrer
- Probe sonicator

- Centrifuge

Procedure:

- Dissolve 50 mg of PLGA and 5 mg of **AW01178** in 1 mL of DCM.
- Prepare a 2% w/v PVA solution in deionized water.
- Add the organic phase (PLGA and **AW01178** in DCM) dropwise to 10 mL of the aqueous PVA solution under constant stirring.
- Emulsify the mixture by sonication for 2 minutes on an ice bath.
- Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.
- Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
- Wash the nanoparticle pellet twice with deionized water to remove excess PVA.
- Resuspend the final nanoparticle formulation in phosphate-buffered saline (PBS) for in vivo studies or lyse for drug loading quantification.

## Protocol 2: In Vivo Biodistribution Study in a Murine Xenograft Model

This protocol outlines the procedure for assessing the biodistribution of **AW01178** formulations in a tumor-bearing mouse model.

Materials:

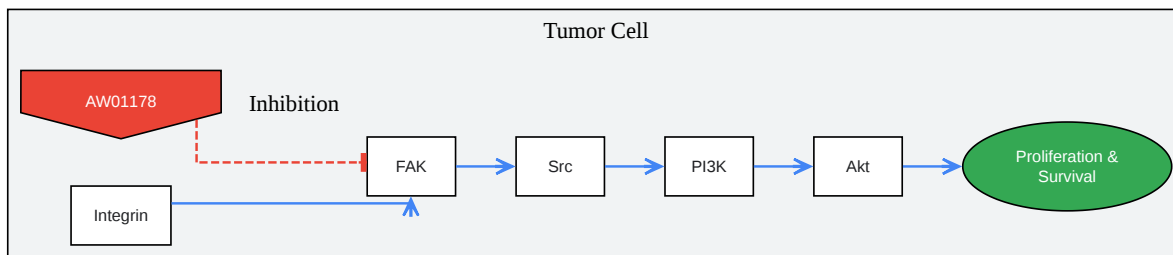
- Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
- **AW01178** intravenous formulation
- **AW01178**-PLGA nanoparticle formulation
- Anesthesia (e.g., isoflurane)

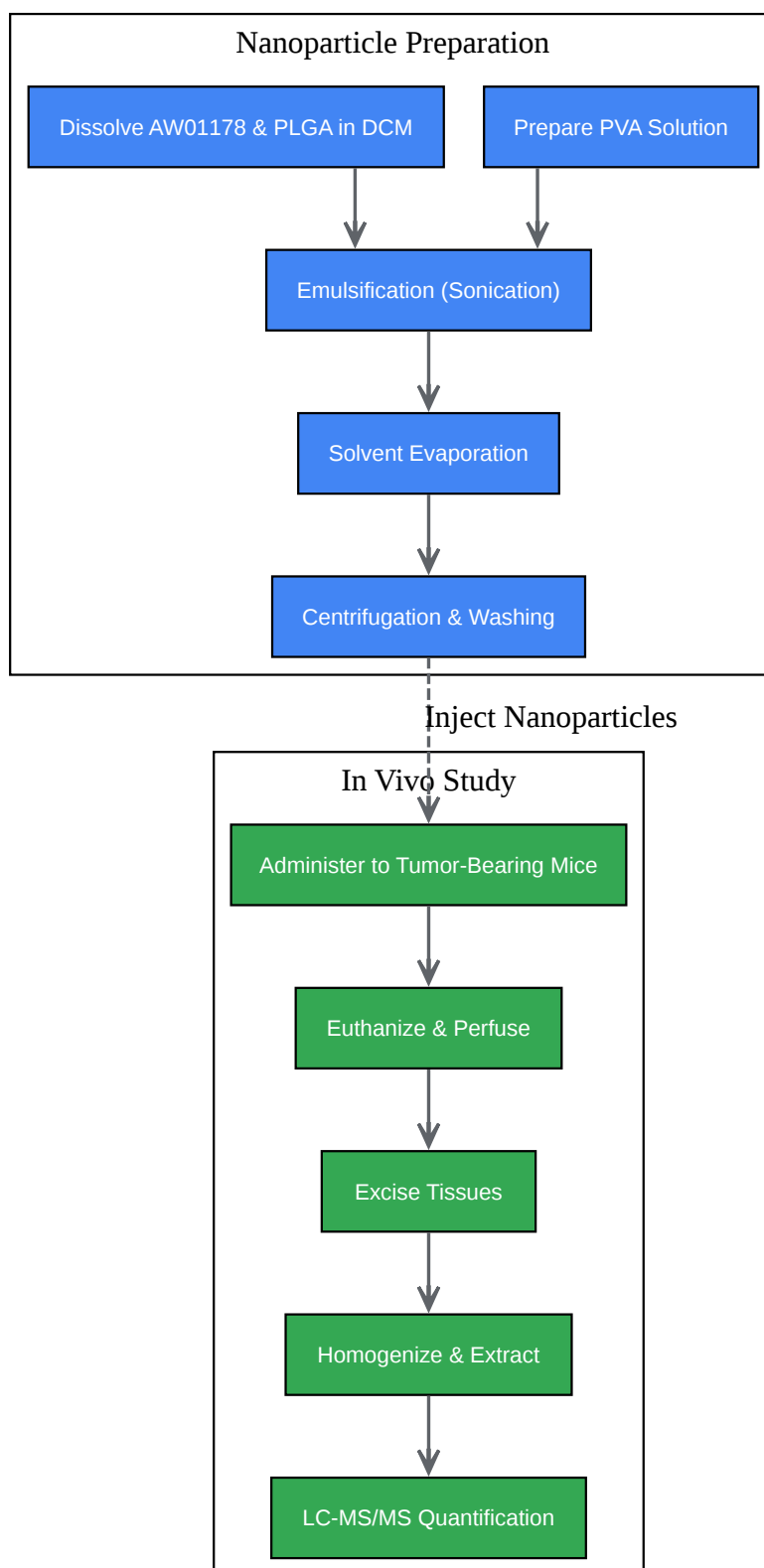
- Surgical tools
- Scintillation vials
- Tissue homogenizer
- LC-MS/MS system

#### Procedure:

- Administer a single dose of either intravenous **AW01178** or **AW01178**-PLGA nanoparticles to the tumor-bearing mice via tail vein injection.
- At predetermined time points (e.g., 24 hours post-injection), euthanize the mice.
- Perfuse the circulatory system with saline to remove blood from the organs.
- Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
- Weigh each tissue sample and record the weight.
- Homogenize the tissues in an appropriate buffer.
- Extract **AW01178** from the tissue homogenates using a suitable organic solvent.
- Quantify the concentration of **AW01178** in each tissue extract using a validated LC-MS/MS method.
- Calculate the percentage of the injected dose per gram of tissue for each organ.

## Visualizations





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